molecular formula C17H16O2 B15408399 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid CAS No. 823228-25-7

2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid

Cat. No.: B15408399
CAS No.: 823228-25-7
M. Wt: 252.31 g/mol
InChI Key: ZIVLDLIJNMJHMJ-UHFFFAOYSA-N
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Description

2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid is a sophisticated benzoic acid derivative engineered for advanced research, particularly in antimicrobial discovery. Its molecular structure integrates a benzoic acid moiety with an unsaturated diynyl chain, a design characteristic of compounds investigated as potent inhibitors of LpxC, a zinc-dependent deacetylase . LpxC catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane in Gram-negative bacteria, making it a promising and validated target for novel antibiotics to combat multidrug-resistant infections . The unique structure of this compound is designed to exploit key interaction surfaces within the LpxC active site. The extended, rigid hydrophobic chain may target the enzyme's hydrophobic passage, while the carboxylic acid group offers a potential for metal coordination or other specific interactions . This mechanism is distinct from that of simple benzoic acid used as a food preservative, which primarily acts by collapsing the proton motive force in microbial cells, leading to ATP depletion and glycolysis inhibition . Researchers can utilize this compound as a critical chemical tool for probing LpxC function and structure-activity relationships, or as a synthetic intermediate for constructing more complex inhibitor architectures. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough in-house testing to confirm its suitability for their specific experimental systems.

Properties

CAS No.

823228-25-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-dec-3-en-1,5-diynylbenzoic acid

InChI

InChI=1S/C17H16O2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17(18)19/h7-8,10-11,13-14H,2-4H2,1H3,(H,18,19)

InChI Key

ZIVLDLIJNMJHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid and structurally related benzoic acid derivatives:

Compound Molecular Formula Substituents Key Functional Groups Applications/Research Findings
2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid C₁₇H₁₆O₂ Decen-diynyl chain (position 2) Alkyne, alkene, carboxylic acid Potential synthetic intermediate; limited direct studies
2-(Sulfooxy)benzoic acid C₇H₆O₅S Sulfoxy group (position 2) Sulfate ester, carboxylic acid Metabolite in biological systems; MS/MS fragmentation confirms structure
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-Dihydroxyphenyl, propenoic acid Catechol, α,β-unsaturated acid Antioxidant, food/cosmetic additive, pharmacological research
4-(Sulfooxy)benzoic acid C₇H₆O₅S Sulfoxy group (position 4) Sulfate ester, carboxylic acid Positional isomer of 2-(sulfooxy) analog; distinct metabolic pathways
Key Observations:

Sulfonated derivatives (e.g., 2- or 4-(sulfooxy)benzoic acids) exhibit higher water solubility and acidity (pKa ~1.5) owing to the sulfoxy group, whereas the hydrophobic diynyl chain in the target compound likely reduces solubility .

Biological and Synthetic Relevance: Caffeic acid’s catechol group enables radical scavenging, making it valuable in antioxidants . In contrast, the diynyl chain in the target compound may facilitate cross-coupling reactions (e.g., Sonogashira), positioning it as a precursor for conjugated polymers or bioactive molecules. Sulfonated benzoic acids are associated with metabolic pathways, as seen in compound 3 (hydroxyl-sulfooxybenzoic acid), which undergoes fragmentation to yield dihydroxybenzoic acid .

Physicochemical Properties (Inferred)

Property 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid 2-(Sulfooxy)benzoic acid Caffeic Acid
Molecular Weight (g/mol) 252.3 226.2 180.2
Solubility in Water Low High Moderate
Acidity (pKa) ~4.2 (estimated) ~1.5 ~4.5
Thermal Stability Moderate (conjugated system) High Low (oxidizes)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Focus on multi-step synthesis involving alkylation or coupling reactions. For example, use bromoalkane precursors (e.g., 1-bromodecyl derivatives) to introduce the dec-3-ene-1,5-diynyl moiety to a benzoic acid backbone. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C for alkylation) and catalyst systems (e.g., Pd-based catalysts for cross-coupling reactions). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical .

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the conjugated ene-diyne system (distinct coupling constants for alkene protons and deshielded carbons). IR spectroscopy can validate carboxylic acid functionality (O–H stretch ~2500–3000 cm1^{-1}, C=O ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass.
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that SHELX is robust for small-molecule refinement despite its legacy codebase .

Q. What spectroscopic databases or tools are recommended for benchmarking experimental data?

  • Methodology : Cross-reference experimental IR/NMR data with PubChem entries (e.g., 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid in ) or NIST Chemistry WebBook (e.g., benzeneacetic acid derivatives in ). For computational validation, use Gaussian or ORCA to simulate spectra .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of the ene-diyne moiety in 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) to analyze bond dissociation energies (BDEs) of the diyne system. Molecular dynamics simulations can assess thermal stability. Compare with structurally similar compounds like 3-[5-(2-nitropent-1-enyl)furan-2-yl]benzoic acid () to identify trends in conjugation-driven stabilization .

Q. What strategies resolve contradictions in experimental vs. theoretical spectral data for this compound?

  • Methodology :

  • Data Discrepancies : If NMR chemical shifts deviate from DFT predictions, consider solvent effects (e.g., using the SMD solvation model) or dynamic processes (e.g., proton exchange in carboxylic groups).
  • Validation : Use high-field NMR (≥500 MHz) to resolve overlapping signals. For crystallographic disagreements (e.g., bond lengths), re-refine data with SHELXL or check for twinning using PLATON .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological studies?

  • Methodology :

  • Derivatization : Modify the ene-diyne chain length (e.g., dec-3-ene vs. oct-3-ene) or benzoic acid substituents (e.g., hydroxyl, nitro groups). Use protocols from 4-phenyl-1,5-benzodiazepin-2-one synthesis ( ) as a template.
  • Biological Assays : Screen derivatives for cytotoxicity or enzyme inhibition. Compare with analogs like 2-(4-hydroxyphenylazo)benzoic acid () to correlate electronic effects (e.g., electron-withdrawing groups) with activity .

Q. What experimental approaches characterize the metabolic pathways of this compound in vitro?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Track hydroxylation or diyne cleavage products.
  • Isotopic Labeling : Use deuterated analogs (e.g., benzoic acid-d12_{12}, as in ) to trace metabolic intermediates. Reference methods from drug metabolite studies (e.g., ’s analysis of acetamide derivatives) .

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